molecular formula C32H21F3N2O3 B2504179 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide CAS No. 956573-74-3

4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide

Katalognummer: B2504179
CAS-Nummer: 956573-74-3
Molekulargewicht: 538.526
InChI-Schlüssel: KTENEFKCYSUNKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a structurally complex molecule featuring a rigid pentacyclic core with fused aromatic rings and a 17-aza lactam moiety. Its molecular framework includes a benzenecarboxamide group substituted at the para position with a 3-(trifluoromethyl)phenyl ring. This trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic properties .

Eigenschaften

IUPAC Name

4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H21F3N2O3/c33-32(34,35)18-6-5-7-19(16-18)36-29(38)17-12-14-20(15-13-17)37-30(39)27-25-21-8-1-2-9-22(21)26(28(27)31(37)40)24-11-4-3-10-23(24)25/h1-16,25-28H,(H,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTENEFKCYSUNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)C(=O)NC7=CC=CC(=C7)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a complex organic molecule with potential biological activities that have been the subject of scientific investigation. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C28H24F3N2O3
  • Molecular Weight : 436.50176 g/mol
  • CAS Number : Not specified in the results but can be identified through chemical databases.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired molecular structure. The specific synthetic routes can vary depending on the desired derivatives and biological targets.

Antimicrobial Activity

Research has shown that derivatives of the azapentacyclo framework exhibit significant antimicrobial properties against various bacterial strains and fungi:

  • Microbial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Stenotrophomonas maltophilia
    • Candida albicans
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for several derivatives have been determined, indicating effective concentrations against both aerobic and anaerobic bacteria.
    • For instance, certain derivatives demonstrated potent activity against P. acnes and Bacteroides fragilis at concentrations as low as 64 mg/L .

Cytotoxicity and Anticancer Activity

Some studies suggest that compounds related to this structure may also exhibit cytotoxic effects against cancer cell lines:

  • Cell Lines Tested : Various human cancer cell lines have been evaluated for sensitivity to these compounds.
  • Mechanism of Action : The proposed mechanisms often involve the induction of apoptosis or disruption of cellular signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study synthesized five derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones and evaluated their antimicrobial activity against selected strains. The findings indicated that certain compounds inhibited bacterial growth more effectively than previously studied derivatives .
  • Virtual Screening for Viral Inhibition :
    • Research involving virtual screening techniques identified potential inhibitors for viral proteins related to Nipah virus infection, suggesting broader antiviral potential for structurally similar compounds .

Data Table: Biological Activity Summary

Compound NameTarget OrganismMIC (mg/L)Activity Type
Compound 1Staphylococcus aureus32Antibacterial
Compound 2E. coli64Antibacterial
Compound 3P. acnes64Antibacterial
Compound 4Candida albicans128Antifungal

Wissenschaftliche Forschungsanwendungen

The compound 4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, synthesis methods, and potential applications in medicinal chemistry and material science.

Medicinal Chemistry

This compound's unique structure suggests potential applications in drug development:

  • Anticancer Activity : Compounds with similar structural motifs have shown promising results as anticancer agents due to their ability to interfere with cell proliferation pathways.
  • Enzyme Inhibition : The presence of specific functional groups allows for interaction with various enzymes, making it a candidate for developing inhibitors for diseases like diabetes and Alzheimer's disease.

Material Science

The unique structural features of this compound also make it suitable for applications in material science:

  • Organic Electronics : The compound's conjugated system can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
  • Nanotechnology : Its ability to form stable complexes can be leveraged in the development of nanomaterials for drug delivery systems.

Research Studies

Several studies have investigated related compounds in the context of their pharmacological effects:

  • In Silico Studies : Computational studies have been conducted to predict the binding affinity of similar compounds to target proteins, providing insights into their potential therapeutic mechanisms.
  • Case Studies : Research has documented the synthesis and biological evaluation of compounds structurally related to this molecule, highlighting their enzyme inhibitory activities against targets like α-glucosidase and acetylcholinesterase .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine and fluorine atoms exhibit differential reactivity in nucleophilic substitutions, influenced by their positions relative to the electron-withdrawing amine group.

Key Findings :

  • Chlorine substitution : The C2 chlorine undergoes displacement more readily than fluorine due to decreased electron density at C2 from the adjacent amine. Reactions with alkoxides (e.g., NaOMe) in polar aprotic solvents (DMF, DMSO) yield 2-alkoxy-4-fluoropyridin-3-amine derivatives .

  • Fluorine substitution : Fluorine at C4 is less reactive but can be substituted under harsh conditions (e.g., KNH₂ in liquid NH₃) to form 4-amino derivatives .

Example Reaction :

2-Chloro-4-fluoropyridin-3-amine+NaOCH3DMF, 80°C2-Methoxy-4-fluoropyridin-3-amine+NaCl\text{2-Chloro-4-fluoropyridin-3-amine} + \text{NaOCH}_3 \xrightarrow{\text{DMF, 80°C}} \text{2-Methoxy-4-fluoropyridin-3-amine} + \text{NaCl}

Yield: 72–85% .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging halogen atoms as leaving groups.

Suzuki-Miyaura Coupling :

  • Reacts with arylboronic acids (e.g., PhB(OH)₂) under Pd(OAc)₂/K₂CO₃ in DMSO at 110°C to form biaryl derivatives .
    Typical yield: 65–78% .

Buchwald-Hartwig Amination :

  • Couples with secondary amines (e.g., morpholine) using Pd/Xantphos catalysts to introduce amine groups at C2 or C4 .

Oxidation :

  • The amine group oxidizes to a nitro group using m-CPBA (meta-chloroperbenzoic acid), yielding 3-nitro-2-chloro-4-fluoropyridine .
    Conditions: CH₂Cl₂, 0°C → RT, 12h. Yield: 58% .

Reduction :

  • Cata

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Trifluoromethyl vs. Nitro Groups : The target compound’s 3-(trifluoromethyl)phenyl group increases molecular weight and lipophilicity compared to the nitro-substituted analogue (), which may enhance membrane permeability .

Bioactivity Trends : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show variable antimicrobial activity. For example, derivative 22 () exhibited moderate activity against Gram-positive bacteria (MIC: 128–256 mg/L), while most analogues were inactive (MIC > 512 mg/L) .

Crystallographic Insights: The 17-hydroxy-1,8-dimethyl derivative () forms a rigid ethanoanthracene-dicarboximide structure with intermolecular O—H⋯O hydrogen bonds, influencing packing and solubility .

Pharmacological and Industrial Relevance

Chemical Microenvironment Studies : Platforms like stereolithographic hydrogel printing () could evaluate the target compound’s efficacy in 3D cell cultures, mimicking physiological conditions .

Q & A

Q. What experimental techniques are recommended for confirming the molecular structure and purity of this compound?

  • Methodological Answer : Use a combination of X-ray crystallography (to resolve the rigid ethanoanthracene-dicarboximide core and substituent geometry) and NMR spectroscopy (to verify functional groups like the trifluoromethylphenyl moiety). For crystallography, employ a diffractometer (e.g., Oxford Diffraction Xcalibur) with SHELXS97/SHELXL97 software for structure refinement . High-resolution mass spectrometry (HRMS) and HPLC (≥95% purity) are critical for validating molecular weight and purity .

Q. What synthetic strategies are documented for analogous pentacyclic carboxamide derivatives?

  • Methodological Answer : Multi-step synthesis typically involves:
  • Core construction : Cyclization reactions under anhydrous conditions to form the pentacyclic scaffold.
  • Functionalization : Amidation or coupling (e.g., using trichloroisocyanuric acid or benzyl chloride derivatives) to introduce substituents like the trifluoromethylphenyl group .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol or DCM .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict transition states and intermediate stability. Pair this with machine learning (ML) to analyze experimental parameters (temperature, solvent polarity, catalyst loading) from historical data. For example, ICReDD’s workflow combines reaction path searches with ML-driven experimental condition screening to reduce trial-and-error iterations . COMSOL Multiphysics can simulate heat/mass transfer in reactors to scale up synthesis .

Q. How might structural modifications (e.g., trifluoromethyl group position) influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Synthetic analogs : Replace the trifluoromethyl group with -Cl, -NO₂, or -OCH₃ and compare bioactivity.
  • Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model binding interactions with receptor pockets. Evidence from similar compounds shows substituent position affects binding affinity by 2–3 orders of magnitude .

Q. How to resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardize assays : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and controls.
  • Dose-response validation : Repeat experiments with 8–12 concentration points to improve curve fitting.
  • Meta-analysis : Cross-reference data with structural analogs (e.g., 2-({9-benzyl...}sulfanyl)-N-(4-methoxyphenyl)acetamide) to identify trends in substituent effects .
  • Check solubility : Use DMSO stock solutions with ≤0.1% final concentration to avoid solvent interference .

Key Notes

  • Methodological Focus : Emphasized experimental design, computational integration, and data validation.
  • Advanced vs. Basic : Separated structural characterization (basic) from SAR and computational modeling (advanced).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.